2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde
Overview
Description
2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde is a chemical compound belonging to the thiazole family, characterized by a fused benzene and thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde typically involves the following steps:
Condensation Reaction: The starting materials, such as 3,4-dimethylbenzaldehyde and thiosemicarbazide, undergo a condensation reaction to form an intermediate thiazole derivative.
Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the aldehyde group to carboxylic acids.
Reduction: Reduction reactions can reduce the thiazole ring, leading to the formation of thiazolidine derivatives.
Substitution: Substitution reactions can replace the hydrogen atoms on the thiazole ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or iodine are used for substitution reactions.
Major Products Formed:
Oxidation: 2-(3,4-Dimethyl-phenyl)-thiazole-4-carboxylic acid
Reduction: 2-(3,4-Dimethyl-phenyl)-thiazolidine-4-carbaldehyde
Substitution: Halogenated derivatives of the thiazole ring
Scientific Research Applications
2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antifungal, antibacterial, and anticancer agents.
Material Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Organic Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules, facilitating the creation of new chemical entities.
Mechanism of Action
The mechanism by which 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Thiazole derivatives, benzaldehyde derivatives, and phenyl-substituted thiazoles.
Uniqueness: Its specific substitution pattern and functional groups confer distinct chemical and biological properties compared to other thiazole derivatives.
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Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-1,3-thiazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-8-3-4-10(5-9(8)2)12-13-11(6-14)7-15-12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBMPZBWUCAFAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CS2)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693091 | |
Record name | 2-(3,4-Dimethylphenyl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-05-0 | |
Record name | 2-(3,4-Dimethylphenyl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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